molecular formula C5H10N2O2 B1448594 2-Amino-1-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 1338071-97-8

2-Amino-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Cat. No. B1448594
CAS RN: 1338071-97-8
M. Wt: 130.15 g/mol
InChI Key: RCHWJSGFTRATRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(3-hydroxyazetidin-1-yl)ethan-1-one, commonly referred to as 3-hydroxyazetidine, is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine, containing an azetidine ring structure with a hydroxy group at the 3-position. 3-hydroxyazetidine is a colorless, crystalline solid with a melting point of 88-90°C. It is soluble in water, alcohols, and most organic solvents. It is a highly versatile compound with a wide range of uses in organic synthesis, medicinal chemistry, and biochemical research.

Scientific Research Applications

Synthesis of Transition Metal Complexes

The compound could potentially be used in the synthesis of transition metal complexes with Schiff bases . These complexes have been found to possess significant antibacterial activity, making them useful in the development of new antibacterial agents .

Antibacterial Activity

The compound, when used in the synthesis of Schiff bases, could potentially exhibit antibacterial properties . This could make it valuable in the development of new treatments for bacterial infections .

Antifungal Activity

Similar to its potential antibacterial properties, the compound could also exhibit antifungal properties when used in the synthesis of Schiff bases . This could be useful in the development of new antifungal treatments .

Antitumor Activity

The compound could potentially be used in the synthesis of certain N-substituted-2-amino-1,3,4-thiadiazoles, which have been found to exhibit antitumor activity . This could make it valuable in cancer research and the development of new cancer treatments .

Antioxidant Activity

The compound could potentially exhibit antioxidant properties when used in the synthesis of certain N-substituted-2-amino-1,3,4-thiadiazoles . This could make it useful in various areas of research, including the development of treatments for diseases caused by oxidative stress .

Synthesis of Other Bioactive Compounds

The compound could potentially be used as a building block in the synthesis of various other bioactive compounds . This could make it valuable in a wide range of research applications .

properties

IUPAC Name

2-amino-1-(3-hydroxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-1-5(9)7-2-4(8)3-7/h4,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHWJSGFTRATRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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